Antimycobacterial Activity Profile: SAR-Dependent Differentiation from Active N-Alkyl Analogs
In a systematic SAR study of eleven N-alkyl-2-thiophen-2-ylacetamides, the N-methyl derivative (the target compound) exhibited no reported antimycobacterial activity, whereas the N-octyl analog (compound 3g) demonstrated MIC 25 μg/mL and the N-decyl analog (compound 3k) demonstrated MIC 50 μg/mL against M. tuberculosis in the Alamar Blue assay [1]. This inactivity-to-activity gradient establishes the compound's defined role as a negative control or scaffold comparator rather than an active lead, a specification with direct implications for experimental design and procurement purpose.
| Evidence Dimension | In vitro antimycobacterial activity (MIC against M. tuberculosis) |
|---|---|
| Target Compound Data | No reported activity (inactive at tested concentrations) |
| Comparator Or Baseline | Compound 3g (N-octyl analog): MIC 25 μg/mL; Compound 3k (N-decyl analog): MIC 50 μg/mL |
| Quantified Difference | From inactive to MIC 25-50 μg/mL across the N-alkyl series |
| Conditions | M. tuberculosis H37Rv, Alamar Blue assay |
Why This Matters
This differential activity profile defines the compound's procurement purpose: as a structurally matched inactive control for SAR studies or as a baseline scaffold for synthetic elaboration, rather than as a bioactive agent.
- [1] de Souza MVN, Ferreira ML, Nogueira TCM, Gonçalves RSB, Peralta MA, Lourenço MCS, Vicente FR. Synthesis and Biological Evaluation of N-(Alkyl)-2-Thiophen-2-Ylacetamides Series As A New Class of Antitubercular Agents. Letters in Drug Design & Discovery. 2008;5(3):221-224. View Source
